Lipophilicity Differentiation: XLogP3 Comparison of 1119261-71-0 vs. Pyrrolidine and Thiazole-Extended Analogs
The dimethylamino-thiophene side chain of 1119261-71-0 yields a computed XLogP3 of 3.3 [1]. Replacing the dimethylamino group with a pyrrolidine ring (CAS 1197761-13-9) adds two methylene units, increasing molecular weight to 370.29 g/mol and predictably raising logP beyond 3.5, while the thiazole-extended analog (CAS 1111461-14-3, MW 398.3) introduces additional heteroatoms that alter both lipophilicity and hydrogen-bonding capacity . These differences directly impact solubility, membrane partitioning, and pharmacokinetic behavior in any biological assay context.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed, 2021.05.07 release) |
| Comparator Or Baseline | Pyrrolidine analog (CAS 1197761-13-9): Predicted XLogP3 >3.5 (est. from MW increase and added −CH2− units); Thiazole-extended analog (CAS 1111461-14-3): MW 398.3, predicted XLogP3 divergent due to additional N/S heteroatoms |
| Quantified Difference | ΔXLogP3 ≥ +0.2 for pyrrolidine analog vs. target; thiazole analog likely deviates by >0.5 log units (direction depends on heteroatom placement) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); pyrrolidine analog XLogP3 estimated from structure–property relationships [2] |
Why This Matters
Lipophilicity differences of ≥0.2 log units can produce measurable shifts in cellular permeability, plasma protein binding, and off-target promiscuity—making 1119261-71-0 the preferred choice when a balanced logP around 3.3 is required for lead optimization campaigns.
- [1] PubChem CID 42940051, Computed Properties: XLogP3-AA = 3.3. National Center for Biotechnology Information (2025). View Source
- [2] Class-level inference: XLogP3 estimation for pyrrolidine analog based on additive fragment contributions (∼+0.5 log unit per added −CH2− group) from standard medicinal chemistry QSAR principles. View Source
